

# Application Notes and Protocols for CEP-28122 Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, in various mouse models of human cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo efficacy studies.

### **Overview of CEP-28122**

CEP-28122 is an orally bioavailable small molecule inhibitor of ALK tyrosine kinase.[1][2] Constitutive activation of ALK due to genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known oncogenic driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122 has demonstrated potent, dose-dependent antitumor activity in mouse xenograft models of these cancers.[1][2]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data regarding the dosage, efficacy, and formulation of CEP-28122 in mouse models.

Table 1: Efficacious Dosages of CEP-28122 in Mouse Xenograft Models



| Cancer<br>Type                                          | Mouse<br>Strain | Xenogra<br>ft Model                         | Dosage                                | Adminis<br>tration<br>Route | Treatme<br>nt<br>Duratio<br>n | Outcom<br>e                                          | Referen<br>ce |
|---------------------------------------------------------|-----------------|---------------------------------------------|---------------------------------------|-----------------------------|-------------------------------|------------------------------------------------------|---------------|
| Anaplasti<br>c Large-<br>Cell<br>Lympho<br>ma<br>(ALCL) | SCID            | Sup-M2                                      | 3, 10, 30<br>mg/kg,<br>twice<br>daily | Oral<br>Gavage              | 12 days                       | Dose-<br>depende<br>nt<br>antitumor<br>activity      | [3]           |
| Anaplasti<br>c Large-<br>Cell<br>Lympho<br>ma<br>(ALCL) | SCID            | Sup-M2                                      | 55, 100<br>mg/kg,<br>twice<br>daily   | Oral<br>Gavage              | 4 weeks                       | Sustaine<br>d<br>complete<br>tumor<br>regressio<br>n | [1][2]        |
| Anaplasti<br>c Large-<br>Cell<br>Lympho<br>ma<br>(ALCL) |                 | Primary<br>human<br>ALCL<br>tumor<br>grafts | 55, 100<br>mg/kg,<br>twice<br>daily   | Oral<br>Gavage              | 2 weeks                       | Sustaine<br>d tumor<br>regressio<br>n                | [1]           |
| Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC)         |                 | NCI-<br>H2228                               | 30, 55<br>mg/kg,<br>twice<br>daily    | Oral<br>Gavage              | 12 days                       | Tumor<br>regressio<br>n                              | [2]           |
| Non-<br>Small<br>Cell Lung<br>Cancer<br>(NSCLC)         |                 | NCI-<br>H3122                               | 30<br>mg/kg,<br>twice<br>daily        | Oral<br>Gavage              | 12 days                       | Significa<br>nt tumor<br>growth<br>inhibition        | [2]           |
| Non-<br>Small                                           |                 | NCI-<br>H3122                               | 55<br>mg/kg,                          | Oral<br>Gavage              | 12 days                       | Tumor<br>stasis                                      | [2]           |



| Cell Lung<br>Cancer<br>(NSCLC) |          | twice<br>daily                 |                |         | and<br>partial<br>regressio<br>n     |     |
|--------------------------------|----------|--------------------------------|----------------|---------|--------------------------------------|-----|
| Neurobla<br>stoma              | <br>NB-1 | 30<br>mg/kg,<br>twice<br>daily | Oral<br>Gavage | 14 days | 75%<br>tumor<br>growth<br>inhibition | [2] |
| Neurobla<br>stoma              | <br>NB-1 | 55<br>mg/kg,<br>twice<br>daily | Oral<br>Gavage | 14 days | 90%<br>tumor<br>growth<br>inhibition | [2] |

Table 2: Pharmacodynamic Effects of CEP-28122 in Mice

| Dosage   | Administration<br>Route | Time Post-<br>Dosing | Effect                                                              | Reference |
|----------|-------------------------|----------------------|---------------------------------------------------------------------|-----------|
| 30 mg/kg | Single Oral Dose        | >12 hours            | >90% inhibition of ALK tyrosine phosphorylation in tumor xenografts | [1][2]    |

Table 3: Formulation and Solubility

| Compound  | Solubility                           | Recommended<br>Storage                                                 | Reference |
|-----------|--------------------------------------|------------------------------------------------------------------------|-----------|
| CEP-28122 | Soluble in DMSO and<br>0.1N HCl (aq) | Room temperature for<br>months, or -20°C for 3<br>years (solid powder) | [4]       |

Note: Specific pharmacokinetic parameters (Cmax, Tmax, half-life) and toxicology data (e.g., LD50) for CEP-28122 in mice are not readily available in the public domain. Studies report that



the administration of CEP-28122 was well-tolerated in mice and rats.[1][2]

## **Experimental Protocols**

The following are detailed protocols for key experiments involving the use of CEP-28122 in mouse models.

## **Protocol for Establishing Subcutaneous Xenografts**

This protocol describes the establishment of subcutaneous tumor xenografts in immunocompromised mice, a common model for evaluating the efficacy of anticancer agents. [5][6][7][8][9]

#### Materials:

- Cancer cell line of interest (e.g., Sup-M2 for ALCL)
- Immunocompromised mice (e.g., SCID or NSG mice, 6-8 weeks old)[6]
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional, can aid in tumor formation)[9]
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
- Animal housing facility compliant with institutional guidelines

#### Procedure:

- Culture cancer cells to a sufficient number. Ensure cells are in the logarithmic growth phase.
- Harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in sterile PBS at the desired concentration (typically 1 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells per 100-200  $\mu$ L).



- Optionally, mix the cell suspension with an equal volume of Matrigel on ice to aid in tumor establishment.[9]
- Anesthetize the mouse according to your institution's approved protocol.
- Inject the cell suspension (typically 100-200  $\mu$ L) subcutaneously into the flank of the mouse. [6]
- Monitor the mice regularly for tumor growth.
- Once tumors are palpable, begin measuring their volume using calipers (Volume = 0.5 × length × width^2).[5]
- Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).

## Protocol for Preparation and Oral Administration of CEP-28122

This protocol outlines the preparation of CEP-28122 for oral gavage and its administration to mice.

#### Materials:

- CEP-28122 powder
- Vehicle for dissolution (e.g., DMSO, followed by dilution in an aqueous vehicle like 0.5% methylcellulose or a solution of PEG400 and Labrasol)[10]
- Sterile tubes for preparation
- Vortex mixer and/or sonicator
- Oral gavage needles (flexible or rigid, appropriate size for the mouse)
- Syringes

#### Procedure:



#### • Preparation of Dosing Solution:

- Calculate the required amount of CEP-28122 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.
- Since CEP-28122 is soluble in DMSO, first dissolve the calculated amount of powder in a small volume of DMSO.[4]
- Further dilute the DMSO concentrate with the chosen aqueous vehicle to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
- Vortex or sonicate the solution to ensure it is homogenous. Prepare fresh daily unless stability data indicates otherwise.
- Oral Gavage Administration:
  - Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.
  - Gently restrain the mouse.
  - Insert the gavage needle carefully into the mouth and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
  - Slowly administer the calculated volume of the CEP-28122 solution.
  - Carefully withdraw the gavage needle.
  - Return the mouse to its cage and monitor for any signs of distress.

# Signaling Pathways and Experimental Workflow ALK Signaling Pathway and Inhibition by CEP-28122

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives tumor cell proliferation and survival through downstream



signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. CEP-28122 acts as a potent inhibitor of ALK's kinase activity, thereby blocking these downstream signals.





Click to download full resolution via product page

Caption: ALK signaling and CEP-28122 inhibition.

## **Experimental Workflow for In Vivo Efficacy Study**

The following diagram illustrates a typical workflow for assessing the antitumor efficacy of CEP-28122 in a subcutaneous xenograft mouse model.





Click to download full resolution via product page

Caption: In vivo efficacy study workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. mdpi.com [mdpi.com]
- 8. Drug Efficacy Testing in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CEP-28122 Dosage in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516159#cep-28122-dosage-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com